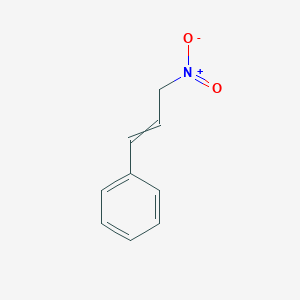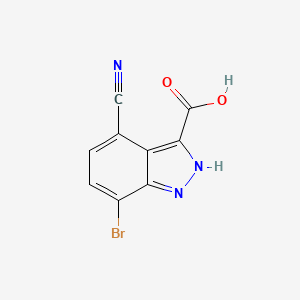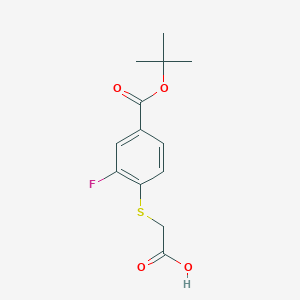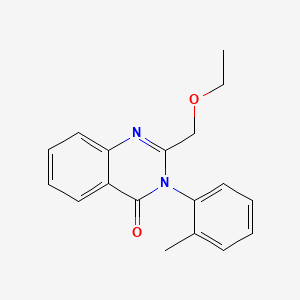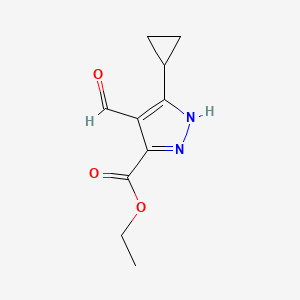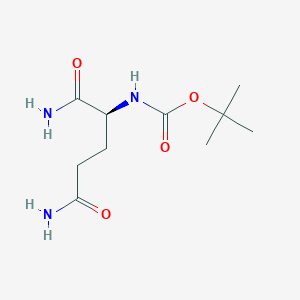
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is an organic compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a 4-chlorophenyl group, a phenyl group, and a tosyl group attached to the aziridine ring. Aziridines are known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine typically involves the reaction of 4-chlorobenzylamine with phenylacetaldehyde in the presence of a tosylating agent such as p-toluenesulfonyl chloride. The reaction is carried out under basic conditions, often using a base like triethylamine or sodium hydroxide, to facilitate the formation of the aziridine ring. The reaction mixture is usually heated to promote the cyclization process, and the product is purified by column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis has also been reported to enhance reaction rates and reduce reaction times. Industrial production methods focus on scalability, cost-effectiveness, and minimizing environmental impact.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The aziridine ring can be opened by nucleophiles such as amines, thiols, and alcohols, leading to the formation of substituted amines, thioethers, and ethers, respectively.
Oxidation: The compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and methanol are commonly used under mild conditions.
Oxidation: m-CPBA is used in an organic solvent like dichloromethane at low temperatures.
Reduction: Hydrogen gas in the presence of Pd/C catalyst under atmospheric pressure.
Major Products Formed
Nucleophilic Substitution: Substituted amines, thioethers, and ethers.
Oxidation: Aziridine N-oxides.
Reduction: Primary amines.
科学的研究の応用
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a building block for drug development.
Industry: It is used in the production of fine chemicals and as a reagent in various chemical processes.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine involves its reactivity due to the strained aziridine ring. The ring strain makes the compound highly reactive towards nucleophiles, leading to ring-opening reactions. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions. In biological systems, the compound may interact with cellular nucleophiles, leading to potential biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-Bromophenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Methylphenyl)-3-phenyl-1-tosylaziridine
- 2-(4-Fluorophenyl)-3-phenyl-1-tosylaziridine
Uniqueness
2-(4-Chlorophenyl)-3-phenyl-1-tosylaziridine is unique due to the presence of the 4-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness affects its reactivity and the types of reactions it undergoes compared to similar compounds with different substituents.
特性
CAS番号 |
861437-23-2 |
|---|---|
分子式 |
C21H18ClNO2S |
分子量 |
383.9 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-phenylaziridine |
InChI |
InChI=1S/C21H18ClNO2S/c1-15-7-13-19(14-8-15)26(24,25)23-20(16-5-3-2-4-6-16)21(23)17-9-11-18(22)12-10-17/h2-14,20-21H,1H3 |
InChIキー |
SGHZDLDZDFOLMT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(tert-butoxycarbonyl)amino]-2-chlorobenzoate](/img/structure/B13936924.png)

![2,4-Dichloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13936930.png)


